tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
The compounds tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate and 13-hydroxy-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide represent two structurally distinct classes of bioactive molecules. The former is a brominated benzazepine derivative featuring a tert-butyl carbamate group, while the latter is a highly complex phosphorus-containing polycyclic compound with fused oxa- and phosphacyclic systems.
Properties
Molecular Formula |
C35H34BrN2O6P |
|---|---|
Molecular Weight |
689.5 g/mol |
IUPAC Name |
tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C20H13O4P.C15H21BrN2O2/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25;1-15(2,3)20-14(19)18-7-6-13(17)12-5-4-11(16)8-10(12)9-18/h1-12H,(H,21,22);4-5,8,13H,6-7,9,17H2,1-3H3/t;13-/m.1/s1 |
InChI Key |
PNILQVSYTABZLB-UICPXCLUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C2=C(C1)C=C(C=C2)Br)N.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C(C1)C=C(C=C2)Br)N.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzazepine core. The key steps include:
Formation of the Benzazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the 8th position using brominating agents like N-bromosuccinimide (NBS).
Amination: Introduction of the amino group at the 5th position using amination reagents.
Carboxylation: Introduction of the carboxylate group at the 2nd position using carboxylating agents.
Formation of the Phosphapentacyclo Framework: This involves a series of cyclization reactions to form the complex phosphapentacyclo structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biology, the compound may have potential as a pharmacological agent due to its structural similarity to known bioactive molecules. It could be investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as high stability, reactivity, or specific interactions with other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phosphapentacyclo framework may allow it to bind to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Isoquinoline vs. Benzazepine Core
The benzazepine scaffold shares structural similarities with tetrahydroisoquinoline derivatives, such as tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 2059944-11-3) . Key differences include:
- Ring size: Benzazepines (7-membered ring) vs. isoquinolines (6-membered ring).
- Substituent position: The bromine atom at position 8 in the benzazepine versus variable halogenation in isoquinolines.
- Functional groups: Both feature tert-butyl carbamate and amino groups, but benzazepines exhibit enhanced conformational flexibility due to the larger ring system.
Table 1: Structural Comparison of Benzazepine and Isoquinoline Derivatives
tert-Butyl Carbamate Derivatives
The tert-butyl carbamate group is a common protecting group in peptide synthesis. For example, tert-butyl ((S)-17-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-18,18-dimethyl-15-oxo-3,6,9,12-tetraoxa-16-azanonadecyl)carbamate (L8) shares this functional group but incorporates a thiazole-containing side chain. The benzazepine derivative’s tert-butyl group likely enhances solubility and stability during synthesis, similar to observations in WDR5 degrader compounds .
Spectroscopic Characterization
NMR Analysis
- Benzazepine derivative: The bromine substituent would induce distinct ¹³C NMR deshielding (~δ 120–130 ppm for aromatic carbons) compared to non-halogenated analogues .
- Phosphapentacyclo compound : The phosphorus atom in the λ⁵-phospha system would exhibit a ³¹P NMR shift near δ +20 to +30 ppm, similar to phosphine oxides .
Table 3: Key NMR Signals in Analogues
Pharmacological and Physicochemical Properties
- Benzazepine derivative: The tert-butyl group enhances lipophilicity (logP ~2.5–3.0), while the amino group improves aqueous solubility (cLogS ~-3.5) .
- Phosphapentacyclo compound : The fused oxa-phosphacyclic system may confer rigidity and metabolic stability, akin to kinase inhibitors .
Biological Activity
The compound tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate; 13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 689.5 g/mol . The compound features a tert-butyl group and an amino group alongside a bromo substituent on a tetrahydrobenzoazepine framework. This structure contributes to its reactivity and biological activity.
Biological Activities
Research indicates that compounds similar to this benzoazepine derivative exhibit various biological activities:
- Bruton's Tyrosine Kinase Inhibition : Benzoazepine analogs have been studied for their ability to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways implicated in several cancers and autoimmune diseases .
- Neuroprotective Properties : The structural resemblance to other biologically active molecules suggests potential neuroprotective effects. Compounds with similar frameworks have shown promise in protecting neuronal cells from damage .
- Anticancer Activity : Some derivatives of benzoazepines demonstrate anticancer properties by targeting specific pathways involved in tumor growth and proliferation .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets:
- Target Proteins : The compound may interact with proteins involved in cell signaling and apoptosis.
- Binding Affinity : Preliminary studies suggest that the compound has a favorable binding profile compared to other known inhibitors of BTK .
Case Study 1: Inhibition of BTK
A study investigating the inhibition of BTK by benzoazepine derivatives revealed that certain modifications to the structure could enhance potency against cancer cell lines. The findings indicated that the presence of the bromo substituent significantly increased binding affinity .
Case Study 2: Neuroprotective Effects
In vitro studies assessing neuroprotective effects showed that compounds with similar structures could reduce oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests that the compound may have therapeutic potential for neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-tert-butyl-N-[3-[2-(1-methylpyrazol-4-yl)amino]-6,7,8,9-tetrahydrocyclohepta[c]pyridin]-1,3,4 oxadiazole | Contains cycloheptapyridine structure | Potential anti-cancer activity |
| tert-butyl 7-[4-(4-fluorophenyl)amino]-6-(propan-2-yl)pyrimidin | Features pyrimidin moiety | Investigated for anti-inflammatory effects |
| 5-tert-butyl-N-(5R)-8-[2-(1-methylpyrazol-4-yl)amino]pyrimidin | Incorporates pyrazole ring | Explored for neurological disorders |
This table highlights the diversity within the benzoazepine class and emphasizes the unique aspects of tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate regarding its structure and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
